molecular formula C9H12N2O2 B13012284 Methyl (5-amino-2-methylphenyl)carbamate CAS No. 68621-63-6

Methyl (5-amino-2-methylphenyl)carbamate

Cat. No.: B13012284
CAS No.: 68621-63-6
M. Wt: 180.20 g/mol
InChI Key: HAEHENMGEBQTGO-UHFFFAOYSA-N
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Description

Methyl (5-amino-2-methylphenyl)carbamate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of carbamic acid and features a methyl group, an amino group, and a carbamate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (5-amino-2-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 5-amino-2-methylphenol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Another method involves the use of dimethyl carbonate as a carbamoylation agent. This phosgene-free synthesis is environmentally friendly and can be carried out in a flow system over solid catalysts such as Fe2O3/SiO2 .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors. The process involves the reaction of 5-amino-2-methylphenol with methyl chloroformate or dimethyl carbonate under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-amino-2-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (5-amino-2-methylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor and in the study of biochemical pathways.

    Medicine: Explored for its potential use in drug design and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of methyl (5-amino-2-methylphenyl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a prodrug that releases the active compound upon hydrolysis. The carbamate group can modulate enzyme activity by forming reversible covalent bonds with the active site, thereby inhibiting enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (5-amino-2-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a prodrug and its applications in various fields make it a valuable compound for research and industrial use .

Properties

CAS No.

68621-63-6

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl N-(5-amino-2-methylphenyl)carbamate

InChI

InChI=1S/C9H12N2O2/c1-6-3-4-7(10)5-8(6)11-9(12)13-2/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

HAEHENMGEBQTGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)OC

Origin of Product

United States

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